N,N,9-trimethyl-2-[(3-nitro-1H-pyrazol-1-yl)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide
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Overview
Description
N~8~,N~8~,9-TRIMETHYL-2-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
The synthesis of N8,N~8~,9-TRIMETHYL-2-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrazole ring, followed by the construction of the thieno and triazolo rings, and finally the attachment of the carboxamide group. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups. Common reagents used in these reactions include hydrogen gas for reduction, nitric acid for oxidation, and various nucleophiles for substitution reactions
Scientific Research Applications
N~8~,N~8~,9-TRIMETHYL-2-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and industrial processes
Mechanism of Action
The mechanism of action of N8,N~8~,9-TRIMETHYL-2-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar compounds to N8,N~8~,9-TRIMETHYL-2-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXAMIDE include other heterocyclic compounds with pyrazole, thieno, triazolo, and pyrimidine rings. These compounds share similar chemical properties and reactivity but may differ in their biological activities and applications. Some examples of similar compounds are:
- 1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine
- Pyrazolo[3,4-d]pyrimidine derivatives
- Thieno[3,2-d]pyrimidin-4-ones .
Properties
Molecular Formula |
C15H14N8O3S |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
N,N,12-trimethyl-4-[(3-nitropyrazol-1-yl)methyl]-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxamide |
InChI |
InChI=1S/C15H14N8O3S/c1-8-11-13-17-9(6-21-5-4-10(19-21)23(25)26)18-22(13)7-16-14(11)27-12(8)15(24)20(2)3/h4-5,7H,6H2,1-3H3 |
InChI Key |
WCRMWOSUSNXSNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C3=NC(=NN3C=N2)CN4C=CC(=N4)[N+](=O)[O-])C(=O)N(C)C |
Origin of Product |
United States |
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